molecular formula C14H22BrNO3S B3020505 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide CAS No. 791843-78-2

4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide

Cat. No.: B3020505
CAS No.: 791843-78-2
M. Wt: 364.3
InChI Key: FZUQLDHEAGLUCQ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by a bromine atom at the 4-position, an ethoxy group at the 3-position, and dipropylamine substituents on the sulfonamide nitrogen. Its synthesis typically involves reacting a brominated benzenesulfonyl chloride with dipropylamine under controlled conditions .

Properties

IUPAC Name

4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO3S/c1-4-9-16(10-5-2)20(17,18)12-7-8-13(15)14(11-12)19-6-3/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUQLDHEAGLUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide typically involves multiple steps, starting with the bromination of a suitable benzene derivative, followed by the introduction of the ethoxy group and the sulfonamide functionality. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function. The bromine and ethoxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with analogues differing in substituents, positions, or N-alkyl groups:

Compound Name Substituents (Position) N-Substituents Key Features/Applications Reference
4-Bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide Br (4), OEt (3) Dipropyl Target compound; potential enzyme inhibition
4-Bromo-N,N-dipropylbenzenesulfonamide (A) Br (4) Dipropyl Lacks 3-ethoxy group; simpler derivative
4-Bromo-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide Br (4), OEt (3) 2-Furylmethyl Altered N-substituent; possible altered bioavailability
3-Bromo-N,N-dipropylbenzenesulfonamide Br (3) Dipropyl Bromine at 3-position; steric/electronic differences
4-Iodo-N,N-dipropylbenzenesulfonamide (2n) I (4) Dipropyl Iodo vs. bromo; heavier halogen for cross-coupling
4-Methyl-N,N-dipropylbenzenesulfonamide (38) CH₃ (4) Dipropyl Electron-donating methyl group; liquid form
PESMP (Oxadiazole-phthalimide hybrid) Oxadiazole-phthalimide (4) Dipropyl α-Amylase inhibitor (IC₅₀ = 10.60 µg/mL)

Key Observations :

  • Substituent Position : Bromine at the 4-position (target compound) vs. 3-position () alters electronic effects and steric hindrance. The 4-bromo derivative is more common in cross-coupling reactions .
  • N-Substituents : Dipropyl groups enhance lipophilicity compared to smaller alkyl chains (e.g., diethyl in ) or aromatic groups (e.g., furylmethyl in ).

Physical and Chemical Properties

Property Target Compound 4-Methyl Derivative (38) 4-Iodo Derivative (2n)
Molecular Weight ~360.22 g/mol 255.38 g/mol ~327.23 g/mol
State Solid (predicted) Liquid Solid
Key NMR Shifts Not reported δ 2.32 (CH₃) δ 7.52–7.19 (Ar-H)
Melting Point Not reported N/A (liquid) Not reported

Notes:

  • The ethoxy and bromine groups increase molecular weight and polarity compared to the methyl derivative.
  • Iodo derivatives (e.g., 2n) are heavier and may exhibit distinct reactivity in cross-couplings .

Biological Activity

4-Bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide is an organic compound with notable potential in biological research and applications. Its molecular formula is C14H22BrNO3S, and it has a molecular weight of 364.3 g/mol. This compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their activity and function. The presence of bromine and ethoxy groups may enhance the compound's reactivity and binding affinity to these targets.

Biological Activity Overview

Research indicates that 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : There are indications that the compound may modulate inflammatory responses, which could be relevant in treating inflammatory diseases.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide effectively inhibits carbonic anhydrase, an enzyme critical in maintaining acid-base balance in the body. The inhibition constant (Ki) was determined to be 0.5 µM, indicating a strong binding affinity .
  • Antimicrobial Activity :
    • In vitro tests against various bacterial strains revealed that the compound exhibited significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.
  • Anti-inflammatory Research :
    • A study focused on the anti-inflammatory effects of the compound showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis .

Comparative Analysis

To better understand the biological activity of 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide, a comparison with similar sulfonamide compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-Chloro-3-ethoxy-N,N-dipropylbenzenesulfonamideChlorine instead of BromineModerate enzyme inhibition
4-Bromo-3-methoxy-N,N-dipropylbenzenesulfonamideMethoxy group instead of EthoxyEnhanced antimicrobial properties
4-Bromo-N,N-diethylbenzenesulfonamideDifferent alkyl substituentsStrong anti-inflammatory effects

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